molecular formula C9H13N3O4 B10903011 tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate

Cat. No.: B10903011
M. Wt: 227.22 g/mol
InChI Key: HQVQCBNZYDEXMX-UHFFFAOYSA-N
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Description

tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate: is a heterocyclic compound featuring a pyrazole ring substituted with tert-butyl, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate typically involves the reaction of appropriate pyrazole precursors with tert-butyl esters and nitro compounds. One common method includes the use of tert-butyl dimethylsilyl chloride as a protecting group, followed by nitration and subsequent deprotection .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactions under controlled conditions to ensure safety and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles like amines or thiols.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate
  • Ethyl 1-benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylate
  • Methyl 3-(tert-butyl)-1H-pyrazole-4-carboxylate

Uniqueness: tert-Butyl 1-methyl-3-nitro-1H-pyrazole-5-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific applications in medicinal chemistry and material science .

Properties

Molecular Formula

C9H13N3O4

Molecular Weight

227.22 g/mol

IUPAC Name

tert-butyl 2-methyl-5-nitropyrazole-3-carboxylate

InChI

InChI=1S/C9H13N3O4/c1-9(2,3)16-8(13)6-5-7(12(14)15)10-11(6)4/h5H,1-4H3

InChI Key

HQVQCBNZYDEXMX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=NN1C)[N+](=O)[O-]

Origin of Product

United States

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